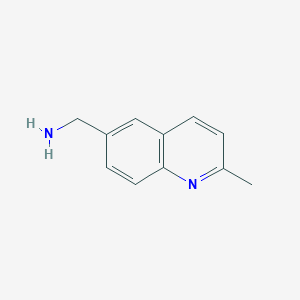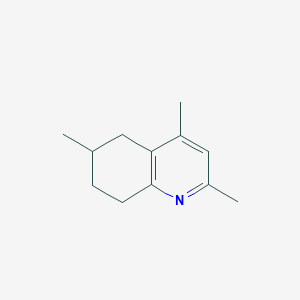![molecular formula C6H6N4O2 B11916830 2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B11916830.png)
2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound features a fused pyrrolo and pyrimidine ring system, which is known to exhibit various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione involves a one-pot three-component cascade reaction. This method includes the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This reaction leads to the construction of two carbon–carbon bonds and one carbon–nitrogen bond in a single synthetic step.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry and the use of environmentally friendly solvents and catalysts are often emphasized in the synthesis of such heterocyclic compounds to ensure sustainable and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo and pyrimidine rings.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrrolo and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione involves its interaction with various molecular targets. For instance, it can inhibit kinase enzymes, leading to the disruption of cell signaling pathways that are crucial for cell proliferation and survival . This inhibition can induce cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione
- 2-Amino-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione
Uniqueness
2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione is unique due to its specific substitution pattern on the pyrrolo and pyrimidine rings, which can significantly influence its biological activity and chemical reactivity. The presence of the amino group at the 2-position and the dione functionality at the 4,6-positions contribute to its distinct pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C6H6N4O2 |
|---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
2-amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C6H6N4O2/c7-6-9-4-2(5(12)10-6)1-3(11)8-4/h1H2,(H4,7,8,9,10,11,12) |
InChI Key |
FPTWSHFGZQYMSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC1=O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride](/img/structure/B11916784.png)

![Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B11916797.png)

![2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B11916802.png)
